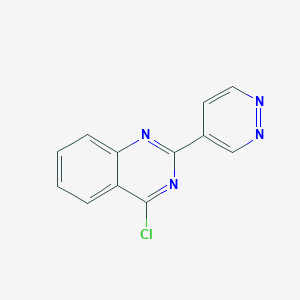
4-chloro-2-pyridazin-4-ylquinazoline
Cat. No. B8572303
M. Wt: 242.66 g/mol
InChI Key: LBHYJOVMTVIVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09073890B2
Procedure details


A 100-mL round-bottom flask was charged with 2-(pyridazin-4-yl) quinazolin-4(3H)-one (30 mg) which was suspended in 3 mL of POCl3. The reaction mixture was heated to reflux for 1 h. The reaction mixture turned to a clear brown solution. After cooling, 50 mL of ice/water was carefully added. An aqueous ammonia solution (25% by weight in water) was added dropwise to the mixture with stirring until the pH of the mixture was adjusted to 7˜8. An internal temperature of 0° C. was maintained by the addition of ice. The mixture was warmed to room temperature and extracted with DCM (50 ml×3). The combined organic layers were washed with brine, dried over Na2SO4. After filtration and evaporation, 32 mg was obtained as a light brown solid. LCMS m/z=242.9 (M+1) (Method B) (retention time=1.65 min). The solid was used directly in the next step without further purification.

[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[NH:16][C:15](=O)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)=[CH:3][N:2]=1.N.O=P(Cl)(Cl)[Cl:21]>>[Cl:21][C:15]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[C:7]([C:4]2[CH:5]=[CH:6][N:1]=[N:2][CH:3]=2)[N:16]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=NC=C(C=C1)C1=NC2=CC=CC=C2C(N1)=O
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring until the pH of the mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (50 ml×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration and evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
32 mg was obtained as a light brown solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was used directly in the next step without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC(=NC2=CC=CC=C12)C1=CN=NC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
